molecular formula C6H8O2S B1306923 3,4-Dimethoxythiophene CAS No. 51792-34-8

3,4-Dimethoxythiophene

Cat. No. B1306923
CAS RN: 51792-34-8
M. Wt: 144.19 g/mol
InChI Key: ZUDCKLVMBAXBIF-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophene (DMOT) is a monomer and a precursor . It can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics-based applications .


Synthesis Analysis

DMOT can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium .


Molecular Structure Analysis

The 3,4-Dimethoxythiophene molecule contains a total of 17 bond(s). There are 9 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 ether(s) (aromatic), and 1 Thiophene(s) .


Chemical Reactions Analysis

DMOT is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT). It can further be polymerized to produce PEDOT which can be used as a conductive polymer in π-conjugated systems .


Physical And Chemical Properties Analysis

DMOT has a refractive index of n20/D 1.5409, a boiling point of 100-102 °C/10-11 mmHg, and a density of 1.209 g/mL at 25 °C . It has a molecular weight of 144.19 .

Scientific Research Applications

Synthesis and Electropolymerization

DMT serves as a precursor for synthesizing various conductive polymers and compounds. Liu Yi-liu (2009) demonstrated the synthesis of 3,4-ethylenedioxythiophene (EDOT) from DMT, highlighting its utility in preparing conductive polymers with applications in electronics and materials science (Liu Yi-liu, 2009). Similarly, Blanchard et al. (2002) synthesized an unsymmetrical sulfur analogue of EDOT from DMT, indicating its potential for developing linear π-conjugated systems with unique electrochemical and electronic properties (Blanchard et al., 2002).

Conductive and Electroactive Polymers

Research on DMT has extended to its incorporation in conductive and magnetic materials. Zotti et al. (2000) characterized electrochemically prepared poly(3,4-dimethoxythiophene) and related polymers, revealing their unique conductive and solvatoconductive properties, which are essential for applications in smart materials and electronics (Zotti et al., 2000).

Electrochromic Materials

DMT has been utilized in the development of electrochromic materials, as shown by Zhao et al. (2014), who synthesized polymers with DMT units exhibiting high coloration efficiency, fast response time, and significant transmittance change in the near-IR region. Such materials are promising for NIR electrochromic devices (Zhao et al., 2014).

Chiral and Regioregular Polymers

DMT is also pivotal in synthesizing chiral and regioregular polymers. Caras-Quintero and Bäuerle (2004) synthesized novel disubstituted EDOT monomers from DMT, demonstrating the influence of stereochemistry on the electronic properties of chiral PEDOT derivatives. This opens avenues for applications in optoelectronics and chiral electronics (Caras-Quintero & Bäuerle, 2004).

Photodynamic and Electroactive Systems

Jousselme et al. (2006) studied quaterthiophenes containing DMT units, revealing the impact of photoisomerization on the electronic properties of pi-conjugated chains. This research suggests DMT's role in developing photodynamic materials with potential applications in photovoltaics and photoresponsive devices (Jousselme et al., 2006).

Safety And Hazards

DMOT is harmful if swallowed . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . Normal measures for preventive fire protection are recommended .

Future Directions

DMOT is majorly used in the development of electroactive materials for organic electronics-based applications . It can be trans-esterified to form 3,4-ethylenendioxythiophene (EDOT), which can further be polymerized to produce PEDOT . This can be used as a conductive polymer in π-conjugated systems . It can be polymerized to form poly(dimethoxythiphenes) which can potentially be used in the fabrication of energy storage devices on electrochemical doping .

properties

IUPAC Name

3,4-dimethoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCKLVMBAXBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121912-91-2
Record name Thiophene, 3,4-dimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121912-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90394208
Record name 3,4-Dimethoxythiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxythiophene

CAS RN

51792-34-8
Record name 3,4-Dimethoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxythiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
577
Citations
CG Overberger, J Lal - Journal of the American Chemical Society, 1951 - ACS Publications
29ñfi Notes Vol, 78 adsorbed fraction, which was eluted with Skelly solve B, gave 0.36 g.(20%) of a colorless oil. The oil was treated with 0.39 g. of s-trinitrobenzene in alcohol, giving …
Number of citations: 47 pubs.acs.org
G Zotti, S Zecchin, G Schiavon… - Chemistry of …, 2000 - ACS Publications
Electrochemically prepared poly(3,4-dimethoxypyrrole), poly(3,4-dimethoxythiophene), poly(3,4-ethylenedioxypyrrole), and poly(3,4-ethylenedioxythiophene) have been characterized …
Number of citations: 158 pubs.acs.org
T Hagiwara, M Yamaura, K Sato, M Hirasaka, K Iwata - Synthetic metals, 1989 - Elsevier
Poly(3,4-dimethoxythiophene) was newly synthesized, and its structure and properties were investigated. The polymerization was carried out by anodic oxidation of 3,4-…
Number of citations: 50 www.sciencedirect.com
EW Fager - Journal of the American Chemical Society, 1945 - ACS Publications
The work reported in this communication is the synthesis of some 3, 4-dioxythiophenes in an at-tempt to obtain the compound represented by V. It was thought that such a compound …
Number of citations: 65 pubs.acs.org
M Fall, L Assogba, JJ Aaron, MM Dieng - Synthetic metals, 2001 - Elsevier
Poly(3,4-dimethoxythiophene) (PDMOT) was electrosynthesized in acetonitrile and aqueous anionic (sodium dodecylsulfate) micellar medium, using the voltammetric and potentiostatic …
Number of citations: 17 www.sciencedirect.com
IN Kim, SJ Jeon, YH Kim, HS Lee, YW Han, NG Yang… - Synthetic Metals, 2021 - Elsevier
Three narrow bandgap non-fullerene acceptors (NFAs) named as IDTT2OT, IDTT2OT-2F, and IDTT2OT-4F were designed and synthesized using a 3,4-dimethoxythiophene as a π–…
Number of citations: 1 www.sciencedirect.com
A Szkurlat, B Palys, J Mieczkowski, M Skompska - Electrochimica Acta, 2003 - Elsevier
Poly(3,4-dialkoxythiophene) films with different length of alkyl chain (1,3 and 8 carbon atoms) were obtained on Pt and ITO electrodes from the monomer solutions in acetonitrile by …
Number of citations: 67 www.sciencedirect.com
A Mishra, S Gupta, A Patra - Journal of Polymer Science, 2022 - Wiley Online Library
Direct CH arylation coupling reaction has gained significant importance in synthesis of conjugated polymers for organic electronic applications. We report here a facile and …
Number of citations: 7 onlinelibrary.wiley.com
FE Hidalgo Báez - 2020 - repositorio.yachaytech.edu.ec
3, 4-dialkoxysubstituted thiophenes and their derivatives are used as precursors of monomers in the field of conducting polymers for diverse applications ranging from solar cells or …
Number of citations: 0 repositorio.yachaytech.edu.ec
F von Kieseritzky, F Allared, E Dahlstedt, J Hellberg - Tetrahedron letters, 2004 - Elsevier
Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT) - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 49 www.sciencedirect.com

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